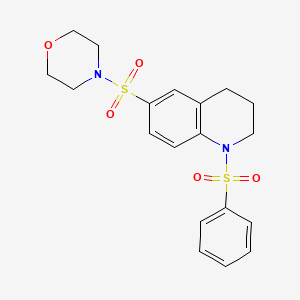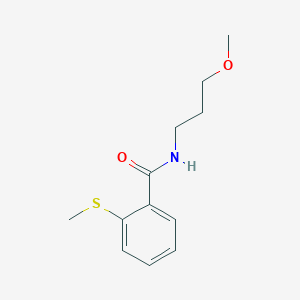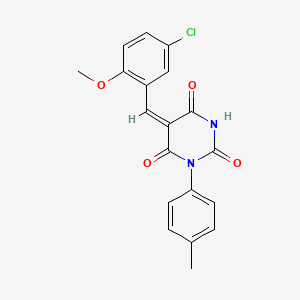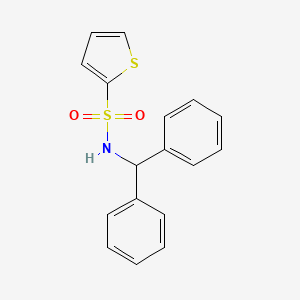
6-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
説明
6-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is a compound related to the tetrahydroquinoline family. Tetrahydroquinolines are important in medicinal chemistry due to their presence in various biologically active compounds.
Synthesis Analysis
The synthesis of compounds related to tetrahydroquinoline typically involves multistep reactions that can include Pummerer-type cyclization, as seen in the synthesis of other similar compounds like 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine. This method often employs Lewis acid catalysts like boron trifluoride diethyl etherate to facilitate cyclization (Saitoh et al., 2001).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives typically features a four-membered saturated ring fused to a quinoline moiety. The presence of different functional groups like sulfonyl and morpholinyl influences the electronic and spatial configuration, impacting the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Tetrahydroquinoline compounds can undergo various chemical reactions, including Pictet-Spengler condensation, which is commonly used to synthesize complex heterocyclic structures (Silveira et al., 1999). The nature of substituents on the tetrahydroquinoline core can significantly alter the compound's reactivity.
科学的研究の応用
Antimicrobial Activity
The compound and its derivatives have been explored for their potential in antimicrobial applications. For instance, 4-(Phenylsulfonyl) morpholine, a related compound, has shown antimicrobial properties and the ability to modulate antibiotic activity against multidrug-resistant strains of various bacteria and fungi. This modulation effect is particularly notable in enhancing the efficacy of other antibiotics against resistant strains, indicating a potential role in addressing antibiotic resistance (Oliveira et al., 2015).
Materials Science
In the realm of materials science, sulfone-based electron-transport materials, which share structural similarities with 6-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline, have been synthesized and characterized for their high triplet energy. These materials are promising for use in blue phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating the compound's potential in developing high-performance electronic devices (Jeon et al., 2014).
Synthetic Methodologies
In synthetic chemistry, the compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. For example, a novel cascade halosulfonylation of 1,7-enynes towards 3,4-dihydroquinolin-2(1H)-ones has been developed, highlighting the compound's utility in constructing complex molecules through sulfonyl radical-triggered addition and cyclization reactions (Zhu et al., 2016).
Anticancer Research
Compounds structurally related to 6-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline have been investigated for their potential as anticancer agents. For example, 1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have shown potent histone deacetylase (HDAC) inhibitory activity and suppressed the growth of prostate cancer cells, indicating the compound's relevance in developing new therapeutic agents (Liu et al., 2015).
特性
IUPAC Name |
4-[[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]sulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c22-27(23,20-11-13-26-14-12-20)18-8-9-19-16(15-18)5-4-10-21(19)28(24,25)17-6-2-1-3-7-17/h1-3,6-9,15H,4-5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSAXKNHXHAIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4625064.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B4625069.png)

![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4625085.png)


![2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4625124.png)

![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)
![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)
![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)